Geranyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals
Geranyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Geranyl hexanoate, a naturally occurring ester, has long been a staple in the flavor and fragrance industries for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols. Beyond its traditional applications, this document explores the emerging scientific interest in geranyl hexanoate's biological activities, particularly its cytotoxic effects on cancer cell lines, making it a molecule of potential interest for drug development professionals.
Chemical Identity
Geranyl hexanoate is an organic compound classified as a fatty alcohol ester. It is the ester formed from the condensation of geraniol and hexanoic acid.
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Synonyms: A comprehensive list of synonyms is provided in the table below for easy reference in literature and database searches.
| Synonym | Reference(s) |
| Geranyl Caproate | [1][4] |
| [(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate | [4] |
| Hexanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | [1][4] |
| (E)-3,7-Dimethylocta-2,6-dien-1-yl n-hexanoate | [4] |
| Geraniol Hexanoate | [1] |
| FEMA No. 2515 | [4] |
| 2,6-Octadien-1-ol, 3,7-dimethyl-, hexanoate, (E)- | [1] |
| Hexanoic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)- | [1][4] |
| trans-3,7-Dimethyl-2,6-octadien-1-yl hexanoate | [5] |
Physicochemical Properties
The physical and chemical properties of geranyl hexanoate are summarized in the following table, providing essential data for experimental design and formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₈O₂ | [1][6] |
| Molecular Weight | 252.39 g/mol | [1] |
| Appearance | Colorless clear oily liquid | |
| Odor | Rose, geranium, fruity, waxy | [7] |
| Density | 0.892 g/mL at 25 °C | [3] |
| Boiling Point | 103-106 °C at 0.8 Torr 240 °C at 760 mm Hg | [3][7] |
| Flash Point | > 100 °C (> 212 °F) | [1][3] |
| Vapor Pressure | 0.000138 mmHg at 25°C | [3] |
| Refractive Index | n20/D 1.462 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | [1][6] |
| Acute Oral LD₅₀ (Rat) | > 5 g/kg | [3] |
Synthesis and Manufacturing
Geranyl hexanoate can be produced through traditional chemical synthesis, typically involving the esterification of geraniol with hexanoic acid using a strong acid catalyst. However, biocatalytic methods using lipases are gaining prominence as a more sustainable and selective alternative. Lipase-catalyzed synthesis operates under milder conditions, minimizes by-product formation, and is considered a "green" chemistry approach.
Experimental Protocols
Biocatalytic Synthesis via Microwave-Assisted Transesterification
This protocol is adapted from a method demonstrated to achieve high conversion rates for geranyl esters in a solvent-free system.
Objective: To synthesize geranyl hexanoate from geraniol and a hexanoate ester precursor using an immobilized lipase under microwave irradiation.
Materials:
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Geraniol
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Methyl hexanoate (or ethyl hexanoate)
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Immobilized Lipase (e.g., Lipozyme 435 from Candida antarctica)
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5Å Molecular Sieves (for co-product removal, optional but recommended for higher conversion)
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Microwave reactor
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Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Methodology:
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Reactant Preparation: In a suitable microwave reactor vessel, combine geraniol and methyl hexanoate. A molar ratio of 1:3 (geraniol to ester) is a good starting point.
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Catalyst Addition: Add the immobilized lipase, typically at a concentration of 3-7% of the total reactant weight.
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Co-product Removal (Optional): To drive the reaction equilibrium towards the product, add 5Å molecular sieves to the mixture to capture the co-produced methanol.
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Microwave-Assisted Reaction:
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Place the sealed vessel in the microwave reactor.
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Set the temperature to 70 °C.
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Irradiate the mixture for a duration of 30-60 minutes. Reaction progress can be monitored by taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes).
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Reaction Termination and Catalyst Recovery:
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After the reaction, cool the mixture.
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Filter the reaction mixture to recover the immobilized lipase, which can be washed and reused for subsequent cycles.
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Product Analysis:
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Dilute a small sample of the crude product in a suitable solvent (e.g., hexane or ethanol).
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Analyze the sample by GC-MS to confirm the presence of geranyl hexanoate and determine the conversion percentage. A 99% conversion has been reported for geranyl hexanoate under optimized conditions using this method.[2]
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Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile compounds like geranyl hexanoate.
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Column: A non-polar capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane), is typically used.
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Oven Program: A temperature gradient is employed to separate the components of the reaction mixture. For example, starting at 60°C, ramping at various rates to a final temperature of around 250°C.
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Detection: Mass spectrometry is used to identify the compound based on its unique mass spectrum and retention time. Quantification can be performed using a flame ionization detector (FID).
Biological Activity and Relevance in Drug Development
While primarily known as a flavoring and fragrance agent, recent studies on geranyl esters, including geranyl hexanoate, have revealed potential cytotoxic and anticancer properties, making them of interest to the pharmaceutical and drug development sectors.
Anticancer and Cytotoxic Effects
Research has demonstrated that geranyl esters possess cytotoxic activity. A study investigating the potential of geranyl esters from citronella oil as anticancer agents found that geranyl hexanoate (referred to as geranyl caproate) exhibited significant cytotoxic effects against murine leukemia (P388) cells, with an IC₅₀ value between 22.34-32.29 µg/ml.[3] The study also noted that these esters had a much lower cytotoxic effect on normal (Vero) cells, suggesting a degree of selectivity for cancer cells.[3]
Furthermore, the closely related compound geranyl acetate has been shown to induce potent anticancer effects in colon cancer (Colo-205) cells.[2] Its mechanism of action was attributed to the induction of apoptosis, DNA damage, and cell cycle arrest.[2] This suggests a potential mechanistic pathway that could be explored for geranyl hexanoate as well.
These findings position geranyl hexanoate and related compounds as potential lead molecules for the development of novel cancer therapies. Their natural origin and established safety profile in the food and cosmetic industries provide a strong foundation for further preclinical investigation.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of geranyl hexanoate and a conceptual model of its potential anticancer mechanism of action.
References
- 1. Geranyl hexanoate | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
